![molecular formula C19H20N2O6S B2817955 N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-4-(dimethylsulfamoyl)benzamide CAS No. 2319849-40-4](/img/structure/B2817955.png)
N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-4-(dimethylsulfamoyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-4-(dimethylsulfamoyl)benzamide, also known as BF-DMA, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using a unique method and has been shown to have various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-4-(dimethylsulfamoyl)benzamide is not yet fully understood. However, it has been suggested that N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-4-(dimethylsulfamoyl)benzamide may act as a histone deacetylase (HDAC) inhibitor. HDACs are enzymes that remove acetyl groups from histones, leading to the repression of gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-4-(dimethylsulfamoyl)benzamide has also been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects
N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-4-(dimethylsulfamoyl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-4-(dimethylsulfamoyl)benzamide has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-4-(dimethylsulfamoyl)benzamide has been shown to inhibit bacterial growth by disrupting bacterial membranes and inhibiting bacterial DNA synthesis.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-4-(dimethylsulfamoyl)benzamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and has low toxicity. N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-4-(dimethylsulfamoyl)benzamide is also stable under physiological conditions and can be easily synthesized in large quantities. However, one of the limitations of N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-4-(dimethylsulfamoyl)benzamide is that its mechanism of action is not yet fully understood. Further research is needed to fully elucidate the mechanism of action of N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-4-(dimethylsulfamoyl)benzamide.
Zukünftige Richtungen
N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-4-(dimethylsulfamoyl)benzamide has several potential future directions for research. One potential direction is the development of N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-4-(dimethylsulfamoyl)benzamide as a novel anti-cancer agent. Further studies are needed to evaluate the efficacy and safety of N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-4-(dimethylsulfamoyl)benzamide in preclinical and clinical trials. Another potential direction is the development of N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-4-(dimethylsulfamoyl)benzamide as a novel anti-inflammatory agent. N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-4-(dimethylsulfamoyl)benzamide has shown promising results in animal models of inflammatory bowel disease and arthritis, and further studies are needed to evaluate its potential therapeutic applications in humans. Additionally, N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-4-(dimethylsulfamoyl)benzamide has shown antibacterial activity against various bacterial strains, and further studies are needed to evaluate its potential as a novel antibacterial agent.
Conclusion
N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-4-(dimethylsulfamoyl)benzamide is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. It has been synthesized using a unique method and has been shown to have various biochemical and physiological effects. N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-4-(dimethylsulfamoyl)benzamide has been extensively studied for its potential anti-cancer, anti-inflammatory, and anti-bacterial properties. Further research is needed to fully elucidate the mechanism of action of N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-4-(dimethylsulfamoyl)benzamide and evaluate its potential therapeutic applications in humans.
Synthesemethoden
N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-4-(dimethylsulfamoyl)benzamide has been synthesized using a one-pot reaction method. The synthesis involves the reaction of 2-hydroxyethylamine and 2,2’-bifuran-5-carboxylic acid with 4-(dimethylamino)sulfonyl chloride in the presence of triethylamine. The reaction proceeds at room temperature for 24 hours, and the product is obtained in high yield.
Wissenschaftliche Forschungsanwendungen
N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-4-(dimethylsulfamoyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer, anti-inflammatory, and anti-bacterial properties. N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-4-(dimethylsulfamoyl)benzamide has been tested on various cancer cell lines, including breast cancer, lung cancer, and colon cancer, and has been shown to inhibit cell growth and induce apoptosis. It has also been shown to reduce inflammation in animal models of inflammatory bowel disease and arthritis. N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-4-(dimethylsulfamoyl)benzamide has also been shown to have antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
IUPAC Name |
4-(dimethylsulfamoyl)-N-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O6S/c1-21(2)28(24,25)14-7-5-13(6-8-14)19(23)20-12-15(22)16-9-10-18(27-16)17-4-3-11-26-17/h3-11,15,22H,12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGGWWIITBTYAGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC(C2=CC=C(O2)C3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-4-(dimethylsulfamoyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

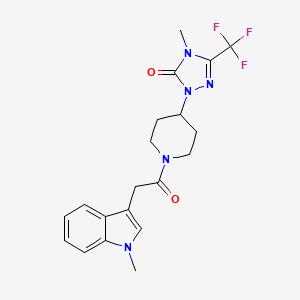
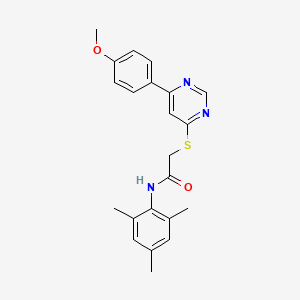
![6-chloro-2-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2817876.png)
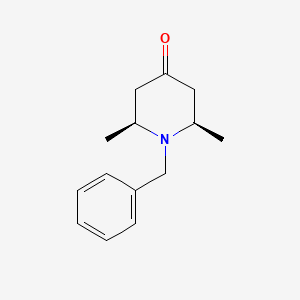
![4-fluoro-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2817878.png)
![2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2817879.png)
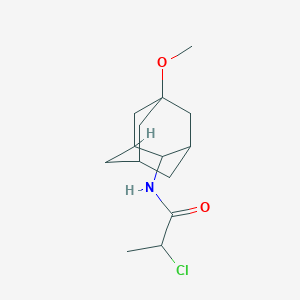
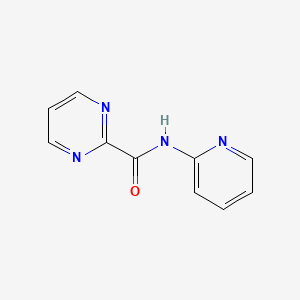
![1-(4-Methoxyphenyl)-4-[4-(3-methylphenyl)piperazine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2817883.png)
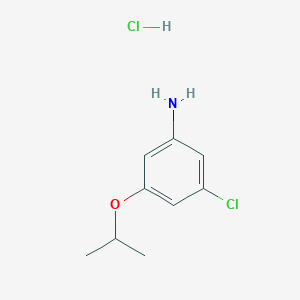

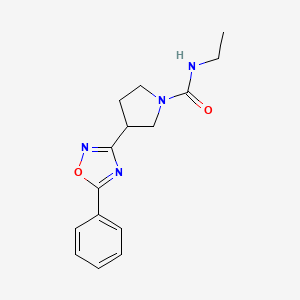
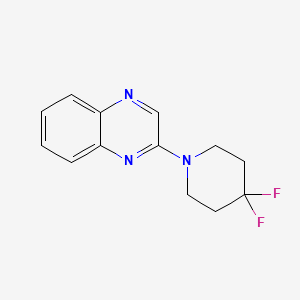
![10-Oxa-6-azaspiro[4.6]undecan-7-one](/img/structure/B2817894.png)